Methyl 2-cyano-2-phenylacetate
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Overview
Description
Methyl 2-cyano-2-phenylacetate is an organic compound with the molecular formula C10H9NO2. It is a cyanoacetate derivative, characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to the same carbon atom. This compound is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-2-phenylacetate can be synthesized through the reaction of benzyl cyanide with methyl chloroformate in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
C6H5CH2CN+CH3OCOCl→C6H5CH(CN)COOCH3+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: Methyl 2-amino-2-phenylacetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-phenylacetate involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound may exert neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells.
Antibacterial Activity: It may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in bacteria.
Antihypotensive Effects: The compound may act on vascular smooth muscle cells to induce vasoconstriction and increase blood pressure.
Comparison with Similar Compounds
Methyl 2-cyano-2-phenylacetate can be compared with other cyanoacetate derivatives:
Methyl 2-cyano-2-methyl-2-phenylacetate: This compound has a similar structure but with an additional methyl group on the alpha carbon.
Ethyl 2-cyano-2-phenylacetate: This compound has an ethyl ester group instead of a methyl ester group. It may have different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific combination of a cyano group and a phenyl group, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 2-cyano-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAHBRVAXFGEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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